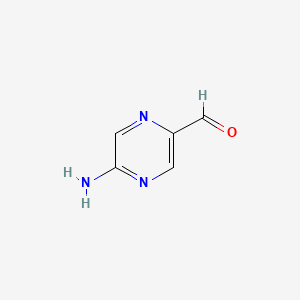

5-aminopyrazine-2-carbaldehyde

Descripción

Significance within Pyrazine (B50134) Chemistry and Heterocyclic Systems

Pyrazines, six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, are a well-established class of heterocyclic compounds. mdpi.comunimas.my They are found in nature and are known for their roles as flavor components in foods. unimas.my The introduction of an amino group and a carbaldehyde (aldehyde) group onto the pyrazine ring, as in 5-aminopyrazine-2-carbaldehyde, significantly enhances its chemical reactivity and potential applications. smolecule.com

The pyrazine ring itself is electron-deficient, but the presence of the electron-donating amino group at the 5-position increases the electron density of the ring, making it more susceptible to certain chemical reactions. smolecule.com This electronic feature, combined with the reactive aldehyde group, establishes this compound as a valuable bifunctional building block in heterocyclic chemistry. smolecule.com This dual functionality allows for a wide range of chemical transformations, leading to the synthesis of diverse and complex molecular architectures.

Historical Context and Evolution of Research on Aminopyrazine Aldehydes

Research into pyrazine derivatives has been ongoing for many decades, with early work focusing on their synthesis and basic properties. acs.org The synthesis of aminopyrazines was a notable advancement in the field. The development of synthetic methods for aminopyrazine aldehydes, such as this compound, is a more recent progression, likely stemming from advancements in regioselective synthesis techniques. smolecule.com While the precise first synthesis of this compound is not widely documented in publicly available literature, the broader exploration of substituted pyrazines has paved the way for its investigation. smolecule.com The focus has shifted from simple synthesis to exploring the utility of these compounds as intermediates in the creation of functional molecules.

Structural Features and Chemical Modifiability of this compound

The key to the utility of this compound lies in its molecular structure. The compound consists of a pyrazine ring with an amino group (-NH2) at the 5-position and a carbaldehyde group (-CHO) at the 2-position. smolecule.com This arrangement of functional groups allows for a variety of chemical modifications.

The aldehyde group can readily undergo reactions such as:

Condensation reactions: Reacting with amines to form imines. smolecule.com

Oxidation: Being converted to a carboxylic acid. smolecule.com

Reduction: Being transformed into an alcohol. smolecule.com

The amino group, being an activating group, can direct further substitutions on the pyrazine ring. smolecule.com This modifiability makes the compound a versatile starting material for creating a library of derivatives with potentially diverse properties.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₅N₃O |

| Molecular Weight | 123.115 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1263378-65-9 |

| SMILES | Nc1cnc(C=O)cn1 |

Data sourced from MolPort and ChemScene. chemscene.commolport.com

Overview of Current Research Trajectories and Interdisciplinary Relevance

Current research on this compound and its derivatives is expanding into several interdisciplinary fields. Its potential as a scaffold for developing new therapeutic agents is a significant area of investigation. smolecule.com For instance, pyrazine derivatives have shown promise as antimicrobial and antitubercular agents. The structural motifs present in this compound are also found in compounds being explored as kinase inhibitors for cancer therapy. nih.gov

Beyond medicinal chemistry, derivatives of this compound are being investigated in materials science for the development of novel functional materials with specific electronic properties. smolecule.com The versatility of the pyrazine core and its substituents allows for the fine-tuning of molecular properties, opening up possibilities for applications in areas such as organic electronics.

The table below lists some of the key research areas where this compound and related compounds are being explored.

| Research Area | Potential Application |

| Medicinal Chemistry | Synthesis of antimicrobial, antitubercular, and anticancer agents. |

| Materials Science | Development of functional organic materials with unique electronic properties. |

| Agrochemicals | Exploration as a scaffold for new pesticides and herbicides. |

| Organic Synthesis | Use as a versatile building block for complex heterocyclic systems. |

Information derived from various research articles on pyrazine derivatives. smolecule.comchemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-aminopyrazine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5-2-7-4(3-9)1-8-5/h1-3H,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLKHOYGZWZFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Aminopyrazine 2 Carbaldehyde

Oxidation Pathways for the Synthesis of 5-Aminopyrazine-2-carbaldehyde

Oxidation represents a direct and common approach for the synthesis of this compound. This strategy relies on the conversion of a methyl or hydroxymethyl group at the C-2 position of the pyrazine (B50134) ring into an aldehyde.

The selective oxidation of carefully chosen pyrazine precursors is a cornerstone for synthesizing this compound. The choice of the starting material is critical for the success of this pathway. Two primary precursors are commonly utilized: 5-methylpyrazin-2-amine (B1296693) and (5-aminopyrazin-2-yl)methanol.

One established method involves the oxidation of 5-methylpyrazin-2-amine. smolecule.com This functional group interconversion uses an oxidizing agent to directly convert the methyl group to an aldehyde. For instance, employing Dess-Martin periodinane in a solvent like dichloromethane (B109758) has been shown to be effective. smolecule.com

Another frequently used precursor is (5-aminopyrazin-2-yl)methanol, also referred to as 2-amino-3-hydroxymethylpyrazine. The oxidation of this primary alcohol to the corresponding aldehyde is a standard transformation. smolecule.com Manganese dioxide (MnO₂) is a widely recognized reagent for this type of selective oxidation of allylic and benzylic-type alcohols, a category that includes hydroxymethylpyrazines. The crystal structure of the MnO₂ can influence the reaction's efficiency. mdpi.com

| Precursor | Oxidizing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-Methylpyrazin-2-amine | Dess-Martin periodinane | Dichloromethane | 61% | smolecule.com |

| (5-Aminopyrazin-2-yl)methanol | Manganese Dioxide (MnO₂) | Not specified | Not specified | smolecule.com |

To maximize the yield and purity of this compound from oxidation reactions, careful optimization of the reaction conditions and reagent systems is essential. Factors such as temperature, pH, solvent, and the nature of the oxidizing agent play a significant role.

When using manganese dioxide, its activity is highly dependent on its method of preparation and its crystalline form (e.g., α, γ, ε-MnO₂). mdpi.com For the oxidation of alcohols, reaction variables such as temperature and reaction time are critical. For example, studies on MnO₂-catalyzed alcohol oxidations have shown that optimal temperatures can be around 80°C with reaction times extending up to 24 hours to achieve high conversion rates. ijirss.com The optimization process for MnO₂ nanoparticle synthesis, which can be used as catalysts, often involves adjusting pH, temperature, and reactant ratios to enhance performance. scientificarchives.comoiccpress.com For instance, optimal conditions for synthesizing MnO₂ nanoparticles have been identified at a pH of 3.4 and a temperature of 50°C. scientificarchives.com While these specific conditions are for nanoparticle synthesis, they highlight the sensitivity of manganese oxide's properties to its preparation environment, which in turn affects its oxidative capacity.

For other oxidant systems like Dess-Martin periodinane, the reaction is typically conducted at room temperature (around 20°C), which offers mild conditions for the sensitive aldehyde product. smolecule.com The choice of solvent, such as dichloromethane, is also crucial for reactant solubility and reaction kinetics.

Condensation Reactions and Related Approaches for Formyl Group Introduction

Introducing the formyl group onto the pyrazine ring can also be achieved through condensation reactions and the use of specific formylating agents. These methods build the aldehyde functionality onto a pyrazine core that may not initially possess a suitable group for oxidation.

Multi-component reactions (MCRs) offer an efficient synthetic route by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and increasing efficiency. While a specific MCR for the direct synthesis of this compound is not prominently detailed, the principles are widely applied in heterocyclic chemistry. For instance, the synthesis of various fused pyrimidine (B1678525) derivatives often involves a three-component condensation of an amino-heterocycle, an aldehyde, and a β-ketoester. nih.gov This general strategy could conceptually be adapted, where an aminopyrazine derivative reacts with a suitable C1-synthon in the presence of another component to construct the desired aldehyde. The development of MCRs for imidazo[1,2-a]pyridines, which are structurally related to pyrazines, often involves the reaction of 2-aminopyridines, aldehydes, and other components, showcasing the feasibility of this approach in related nitrogen-containing heterocycles. beilstein-journals.org

A direct method for introducing a formyl group onto an aromatic ring is through the use of a formylating agent. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems. This reaction typically employs a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then attacks the pyrazine ring. The amino group on the 5-aminopyrazine ring is an activating group, which should facilitate this electrophilic substitution. The Vilsmeier-Haack reaction has been successfully used to formylate related heterocyclic systems like pyrrolo[1,2-a]pyrazines. nih.gov This suggests its potential applicability for the direct formylation of an aminopyrazine precursor to yield this compound.

Another approach involves the use of other formylating agents, such as in the formylation of pyrazolo[1,5-a]pyrazines, where a silylformamidine reagent was used to introduce a formyl group at a specific position. researchgate.net

| Reaction Type | Reagents | Key Features | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Direct formylation of electron-rich heterocycles. | |

| Silylformamidine Formylation | N,N,N′,1,1,1-Hexamethylsilanecarboximidamide | C-H insertion to form an aminal, followed by hydrolysis to the aldehyde. | researchgate.net |

Hydrazine-Mediated Synthetic Routes to this compound

Hydrazine (B178648) and its derivatives are versatile reagents in heterocyclic synthesis, often used for ring formation or functional group transformation. One documented, though less common, route to this compound involves a hydrazine-mediated process.

This synthetic approach starts from 3-amino-pyrazine-2-carboxylic acid. smolecule.com The reaction involves treating the carboxylic acid with hydrazine in a solvent such as methanol (B129727) under reflux conditions. smolecule.com The probable mechanism involves the initial formation of an acylhydrazide (carbohydrazide) intermediate, (Z)-3-amino-N'-(3-aminopyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid, which can be formed by reacting methyl 3-aminopyrazine-2-carboxylate with hydrazine. scirp.org Subsequent transformation of this intermediate, potentially through a cyclization-rearrangement or other complex pathway, would lead to the formation of the aldehyde. The synthesis of 5-aminopyrazoles frequently involves the condensation of various substrates with hydrazine, highlighting hydrazine's role in nucleophilic attack and cyclization, which are key steps in such transformations. nih.govbeilstein-journals.org

Advanced Synthetic Strategies and Green Chemistry Principles in this compound Preparation

Recent advancements in organic synthesis have paved the way for more sophisticated and environmentally benign methods for preparing this compound. These strategies focus on the use of catalysts to enhance reaction rates and selectivity, as well as the adoption of sustainable practices such as the use of greener solvents, solvent-free conditions, and energy-efficient techniques like microwave irradiation and flow chemistry.

Catalytic methods are at the forefront of modern synthetic chemistry, offering pathways to complex molecules with high efficiency. While specific catalytic syntheses for this compound are not extensively documented in publicly available literature, the synthesis of related pyrazine derivatives provides a strong basis for the application of these methods.

One of the common starting materials for this compound is 5-methylpyrazin-2-amine. The oxidation of the methyl group to a carbaldehyde is a key transformation. While traditional methods may use stoichiometric oxidants like Dess-Martin periodinane, modern catalytic approaches are preferred for their greener profile. For instance, the selective oxidation of primary alcohols (which can be formed from the corresponding methyl group) to aldehydes can be achieved using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant. The use of nitriles as an organic solvent component in TEMPO-catalyzed oxidations offers an alternative to chlorinated solvents.

Palladium-catalyzed cross-coupling reactions are another powerful tool in the synthesis of functionalized pyrazines. An efficient synthesis of unsymmetrical 2,6-disubstituted pyrazines has been developed via a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids. organic-chemistry.org This transformation proceeds through a C(sp)–C(sp2) coupling followed by an intramolecular C–N bond formation. organic-chemistry.org Such methodologies could potentially be adapted for the synthesis of this compound by carefully selecting the appropriate precursors. The synthesis of various pyrrolo[1,2-α]pyrazines from N-phenacyl pyrrole-2-carbonitriles and aryl boronic acids using a palladium catalyst further underscores the versatility of this approach.

Furthermore, biocatalysis presents a promising green alternative. Enzymes, such as lipases, have been successfully employed in the synthesis of pyrazinamide (B1679903) derivatives. rsc.orgresearchgate.net For example, Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the aminolysis of pyrazine esters in a continuous-flow system, achieving high yields in a greener solvent, tert-amyl alcohol. rsc.orgresearchgate.net The application of monooxygenases for the regioselective N-oxidation of pyrazines also highlights the potential of biocatalytic methods for targeted functionalization. researchgate.net

Table 1: Examples of Catalytic Methods in the Synthesis of Pyrazine Derivatives

| Catalyst/Method | Starting Materials | Product Type | Key Findings |

|---|---|---|---|

| Palladium(II)-catalysis | Aminoacetonitriles and arylboronic acids | Unsymmetrical 2,6-disubstituted pyrazines | Efficient cascade reaction involving C(sp)–C(sp2) coupling and intramolecular C–N bond formation. organic-chemistry.org |

| Lipozyme® TL IM | Pyrazine esters and amines | Pyrazinamide derivatives | Biocatalytic continuous-flow system in a greener solvent (tert-amyl alcohol) with high yields. rsc.orgresearchgate.net |

| TEMPO-catalysis | Primary alcohols | Aldehydes | Selective oxidation using alternative organic solvents like nitriles. d-nb.info |

| Palladium-catalysis | N-Phenacyl pyrrole-2-carbonitriles and aryl boronic acids | Pyrrolo[1,2-α]pyrazines | Direct synthesis of multi-substituted pyrrolo[1,2-a]pyrazines via a cascade coupling and cyclization. researchgate.net |

Sustainable Approaches and Solvent-Free Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the preparation of this compound and its derivatives, several sustainable approaches are being explored.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique often leads to significantly shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. The synthesis of N-alkyl substituted 3-aminopyrazine-2-carboxamides has been successfully achieved using microwave irradiation, demonstrating the utility of this method for the functionalization of the pyrazine core. mdpi.comsciforum.net The preparation of 5-aminopyrazol-4-yl ketones has also been shown to be rapid and efficient under microwave dielectric heating. nih.gov

Flow chemistry offers another sustainable alternative to traditional batch processing. Continuous-flow systems allow for precise control over reaction parameters, enhanced safety, and easier scalability. The development of a continuous-flow system for the biocatalytic synthesis of pyrazinamide derivatives showcases the potential of this technology for the greener production of pyrazine compounds. rsc.orgresearchgate.netrsc.org Flow chemistry has also been effectively used in the synthesis of other nitrogen-containing heterocycles like pyrazoles and tetrahydropyridopyrazine derivatives. mdpi.comatmiyauni.ac.in

Solvent-free reactions and the use of greener solvents are central tenets of green chemistry. The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines, has been successfully performed under solvent-free conditions, yielding excellent results. beilstein-journals.org When solvents are necessary, the choice of environmentally benign options is crucial. Water is an ideal green solvent, and catalyst-free aerobic oxidation of aldehydes to carboxylic acids has been demonstrated in water under mild conditions. rsc.org For other reactions, solvents like tert-amyl alcohol have been shown to be effective and greener alternatives in the synthesis of pyrazine derivatives. rsc.orgresearchgate.net

The oxidation of aldehydes to carboxylic acids using atmospheric oxygen as the sole oxidant, promoted by light without a catalyst, represents a highly sustainable transformation that could be relevant in the synthesis of pyrazine carboxylic acids from their corresponding aldehydes. rsc.org

Table 2: Overview of Sustainable Synthetic Approaches for Heterocyclic Compounds

| Sustainable Approach | Application Example | Key Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Synthesis of N-substituted 3-aminopyrazine-2-carboxamides mdpi.comsciforum.net | Higher yields, shorter reaction times, better chemical conversions. |

| Continuous-Flow Chemistry | Biocatalytic synthesis of pyrazinamide derivatives rsc.orgresearchgate.net | Precise control, enhanced safety, scalability, efficiency. |

| Solvent-Free Reactions | Groebke–Blackburn–Bienaymé reaction for imidazo[1,2-a]pyridines beilstein-journals.org | Reduced waste, simplified workup, lower environmental impact. |

| Greener Solvents | Use of tert-amyl alcohol in pyrazinamide synthesis rsc.orgresearchgate.net | Less toxic, biodegradable, safer alternative to traditional solvents. |

| Catalyst-Free Aerobic Oxidation | Oxidation of aldehydes to carboxylic acids in water rsc.org | Use of air as oxidant, mild conditions, no catalyst required. |

Reactivity and Derivatization of 5 Aminopyrazine 2 Carbaldehyde

Chemical Transformations of the Aldehyde Moiety

The aldehyde group in 5-aminopyrazine-2-carbaldehyde is a key site for a variety of chemical modifications, allowing for the introduction of diverse structural motifs. These transformations include condensation reactions to form imines, as well as reductive and oxidative pathways to yield alcohols, amines, and carboxylic acids.

Condensation Reactions with Amines: Formation of Schiff Bases and Imines

The reaction of the aldehyde functionality with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is a cornerstone of organic synthesis, providing a straightforward method for creating new carbon-nitrogen double bonds. nih.govbendola.com Schiff bases derived from heterocyclic aldehydes are of particular interest due to their wide range of applications, including in coordination chemistry and as biologically active agents. ekb.egijfans.org

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. The reaction is typically catalyzed by acid or base and is often reversible.

General Reaction Scheme:

R-NH₂ + OHC-Pyrazine-NH₂ → R-N=CH-Pyrazine-NH₂ + H₂O

While specific examples detailing the synthesis of Schiff bases directly from this compound are not extensively documented in readily available literature, the reactivity is analogous to other heterocyclic aldehydes. The following table provides hypothetical examples based on common condensation reactions.

| Amine Reactant | Schiff Base Product | Potential Reaction Conditions |

| Aniline | N-(5-aminopyrazin-2-yl)methylene)aniline | Ethanol, reflux, catalytic acetic acid |

| Benzylamine | 1-phenyl-N-((5-aminopyrazin-2-yl)methylene)methanamine | Methanol (B129727), room temperature |

| Hydrazine (B178648) | (5-aminopyrazin-2-yl)methanedial hydrazone | Ethanol, reflux |

This table presents plausible reactions based on established chemical principles, pending specific experimental data for this compound.

Reductive Pathways: Synthesis of Alcohols and Amines

The aldehyde moiety can be readily reduced to a primary alcohol or converted to an amine via reductive amination. The reduction to an alcohol, (5-aminopyrazin-2-yl)methanol, can be achieved using common reducing agents such as sodium borohydride. smolecule.com

Reductive amination provides a direct route to secondary and tertiary amines. nih.govpearson.com This one-pot reaction involves the initial formation of an imine, which is then reduced in situ. nih.govtaylorfrancis.com A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for the iminium ion over the starting aldehyde. nih.gov

Reductive Amination Reaction Data:

| Amine | Reducing Agent | Product | Reported Yield (%) |

|---|---|---|---|

| Ammonia | Iron Catalyst / H₂ | (5-aminopyrazin-2-yl)methanamine | Not specified |

Data in this table is based on general methodologies for reductive amination, as specific yields for this compound are not widely reported.

Oxidative Transformations: Carboxylic Acid Formation

The aldehyde group can be oxidized to a carboxylic acid, yielding 5-aminopyrazine-2-carboxylic acid. chemscene.com This transformation is a fundamental reaction in organic chemistry and can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate, chromic acid, and milder oxidants like silver oxide. The resulting carboxylic acid is a versatile intermediate for further derivatization, such as esterification or amidation. nih.gov

Oxidation of this compound:

| Oxidizing Agent | Product |

|---|---|

| Potassium Permanganate | 5-aminopyrazine-2-carboxylic acid |

Reactions Involving the Amino Group

The amino group at the 5-position of the pyrazine (B50134) ring is a key nucleophilic center, enabling a range of functionalization reactions. These include acylation and sulfonylation, which introduce new amide and sulfonamide linkages, as well as diazotization reactions that open pathways to a variety of other derivatives.

Acylation and Sulfonylation Reactions

The primary amino group of this compound can readily react with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides produces sulfonamides. cbijournal.com These reactions are fundamental for modifying the electronic and steric properties of the molecule and are widely used in the synthesis of pharmaceuticals. princeton.edu

Examples of Acylation and Sulfonylation:

| Reagent | Product Type |

|---|---|

| Acetyl chloride | N-(5-formylpyrazin-2-yl)acetamide |

| Benzoyl chloride | N-(5-formylpyrazin-2-yl)benzamide |

Diazo and Coupling Reactions

The amino group can be converted to a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. rdd.edu.iqbeilstein-journals.org The resulting pyrazinyldiazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

One of the most important reactions of diazonium salts is azo coupling, where they act as electrophiles in reactions with electron-rich aromatic compounds to form azo compounds. scispace.comresearchgate.net These azo-linked molecules are known for their vibrant colors and are used as dyes. The diazonium group can also be replaced by a variety of other substituents through Sandmeyer-type reactions, introducing halides, cyano groups, and other functionalities.

Potential Diazotization and Coupling Reactions:

| Coupling Partner | Product Type |

|---|---|

| Phenol | 2-((4-hydroxyphenyl)diazenyl)pyrazine-5-carbaldehyde |

| Aniline | 2-((4-aminophenyl)diazenyl)pyrazine-5-carbaldehyde |

The products listed are based on established reactivity patterns of diazonium salts, as specific examples with this compound are not extensively detailed in the literature.

Electrophilic Aromatic Substitution on the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic characteristic makes the pyrazine nucleus generally resistant to electrophilic aromatic substitution (SEAr) reactions, as the nitrogen atoms deactivate the ring towards attack by electrophiles. stackexchange.comechemi.com Compared to benzene, six-membered aromatic heterocycles like pyridine (B92270) and pyrazine are significantly less reactive. stackexchange.com The reaction is further disfavored because protonation or coordination of a Lewis acid catalyst to the ring nitrogen atoms increases the electron-deficiency of the system, further deactivating it. wikipedia.org

Regioselectivity and Electronic Effects of Substituents

In the case of this compound, the pyrazine ring is substituted with both an activating group and a deactivating group.

Amino Group (-NH₂): The amino group at the C5 position is a strong activating group. Through resonance, it donates electron density to the pyrazine ring, particularly at the positions ortho and para to it (C3 and C6, although C6 is a nitrogen atom). This electron-donating effect helps to partially offset the inherent electron-poor nature of the pyrazine ring, making electrophilic attack more feasible than on the unsubstituted ring.

Carbaldehyde Group (-CHO): The carbaldehyde (formyl) group at the C2 position is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. Deactivating groups typically direct incoming electrophiles to the meta position.

The regioselectivity of an electrophilic attack is determined by the interplay of these electronic effects. The powerful activating and ortho, para-directing nature of the amino group is the dominant influence. Therefore, electrophilic substitution is expected to occur at the positions most activated by the amino group, which are C3 and C6. Since C6 is a nitrogen atom, the most likely site for electrophilic attack is the C3 position. The position C5 is already substituted, and the C2 position is deactivated by the aldehyde group.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate. masterorganicchemistry.comlibretexts.org The stability of this intermediate dictates the preferred position of attack. Attack at the C3 position allows for resonance structures where the positive charge is delocalized effectively, including onto the amino group's nitrogen atom, which provides significant stabilization.

Halogenation and Nitration Studies

Specific studies on the direct halogenation and nitration of this compound are not extensively detailed in the available literature. However, research on similar compounds, such as 2-aminopyrazine (B29847), provides insight into the expected reactivity.

Halogenation of 2-aminopyrazine has been studied, demonstrating that both mono- and dihalogenation can be achieved. researchgate.netthieme.de For instance, bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) in acetonitrile, often with microwave assistance, can yield 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine (B131937) depending on the stoichiometry of the halogenating agent. thieme.de This indicates that the positions ortho and para to the activating amino group are susceptible to halogenation.

Based on these findings, the halogenation of this compound would be predicted to occur at the C3 position, which is ortho to the activating amino group. The reaction conditions would likely require a halogen source like NBS or N-chlorosuccinimide (NCS).

| Reaction | Reagent | Solvent | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | 5-amino-3-bromo-pyrazine-2-carbaldehyde |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | 5-amino-3-chloro-pyrazine-2-carbaldehyde |

Nitration reactions on such deactivated rings are generally challenging. The standard nitrating conditions (a mixture of nitric acid and sulfuric acid) would lead to extensive protonation of the ring nitrogens, causing extreme deactivation. libretexts.org Therefore, milder nitrating agents would be necessary to achieve substitution without degrading the molecule.

Development of Novel this compound Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde group, makes it a valuable precursor for the synthesis of more complex heterocyclic systems.

Synthesis of Pyrrolopyrazine Derivatives

Pyrrolopyrazines are a class of fused heterocyclic compounds with diverse applications. researchgate.net this compound can serve as a starting material for the synthesis of pyrrolo[2,3-b]pyrazines. The general strategy involves a reaction that utilizes both the amino and aldehyde functionalities to construct the fused pyrrole (B145914) ring.

One common approach is the condensation of the aldehyde group with a compound containing an active methylene (B1212753) group (e.g., a malonic ester derivative), followed by cyclization involving the C5-amino group. For example, a Knoevenagel condensation between the aldehyde and ethyl cyanoacetate (B8463686) would yield an intermediate that can then undergo an intramolecular cyclization and subsequent tautomerization or elimination to form a substituted pyrrolo[2,3-b]pyrazine.

Generation of Fused Heterocyclic Systems

The reactivity of the amino and aldehyde groups allows for the construction of a variety of fused heterocycles through condensation and cyclization reactions. beilstein-journals.org Similar polyfunctional precursors like 5-aminopyrazoles are widely used to generate fused systems such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines by reacting them with various bielectrophiles. beilstein-journals.orgnih.govbeilstein-journals.org

By analogy, this compound can be reacted with:

Hydrazines: Condensation with hydrazine or substituted hydrazines at the aldehyde group, followed by cyclization involving the amino group, can lead to the formation of pyrazino[2,3-d]pyridazines.

Amidines or Guanidine (B92328): Reaction with guanidine could potentially form pteridine (B1203161) derivatives, which are important scaffolds in medicinal chemistry. The reaction would involve initial condensation with the aldehyde followed by cyclization with the amino group.

β-Ketoesters or 1,3-Diketones: Condensation reactions can lead to the formation of fused pyridine rings, resulting in pyrido[2,3-b]pyrazine (B189457) systems.

Design and Synthesis of Ligands for Coordination Chemistry

Pyrazine derivatives are excellent ligands in coordination chemistry due to the presence of nitrogen atoms that can coordinate to metal ions. nih.govmdpi.com this compound and its derivatives can act as versatile ligands, offering multiple coordination sites: the two pyrazine ring nitrogens, the amino group nitrogen, and the aldehyde oxygen atom.

This molecule can function as a chelating ligand, binding to a metal center through multiple atoms simultaneously. For instance, it could act as a bidentate ligand, coordinating through one of the ring nitrogens and the adjacent aldehyde oxygen or amino nitrogen. researchgate.net The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other ligands. mdpi.com

Derivatization of the aldehyde group, for example, by forming a Schiff base with another amine, can create more complex multidentate ligands capable of forming stable coordination complexes with transition metals and lanthanides. nih.govrsc.org These complexes have potential applications in catalysis and materials science. Research on N′-benzylidenepyrazine-2-carbohydrazonamide, a related pyrazine derivative, has shown that the azomethine nitrogen and a ring nitrogen are involved in coordination with metals like Mn(II), Fe(III), Co(II), and Ni(II). nih.gov

| Derivative Type | Potential Coordination Sites | Example Metal Ions |

| Schiff Base (imine) derivative | Ring N, Imine N, Amino N | Cu(II), Ni(II), Co(II) |

| Hydrazone derivative | Ring N, Aldehyde O, Hydrazone N, Amino N | Mn(II), Fe(III), Zn(II) |

Advanced Spectroscopic and Structural Characterization of 5 Aminopyrazine 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of hydrogen and carbon atoms in a molecule. For 5-aminopyrazine-2-carbaldehyde, the ¹H NMR spectrum displays distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyrazine (B50134) ring, and the protons of the amino group. smolecule.com The chemical shifts are influenced by the electronic effects of the amino and aldehyde substituents on the pyrazine ring.

| Proton Assignment | ¹H Chemical Shift (δ ppm) in CDCl₃ | Multiplicity |

| -CHO | 8.15 | Singlet |

| Ring H-3/H-6 | 8.62 | Doublet of Doublets |

| -NH₂ | 8.99 | Singlet |

| Data sourced from Smolecule. smolecule.com |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the signals of the two protons on the pyrazine ring, confirming their neighboring relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

Together, these 1D and 2D NMR techniques provide a comprehensive and definitive map of the molecular structure of this compound. science.gov

The structure of this compound allows for considerations of both conformational isomers and tautomeric forms.

Conformational Analysis: The pyrazine ring itself is aromatic and therefore planar. The primary conformational freedom arises from the rotation around the single bond connecting the carbaldehyde group to the pyrazine ring. Due to potential steric interactions between the aldehyde oxygen and the adjacent ring nitrogen, and electronic effects, there may be a preferred rotational conformation, which could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or through computational modeling.

Tautomerism: Heterocyclic amines like this compound can potentially exist in different tautomeric forms. The most significant equilibrium to consider is the amino-imino tautomerism.

Amino form: This is the commonly depicted structure, where the exocyclic nitrogen is an amino group (-NH₂).

Imino form: In this tautomer, a proton has migrated from the exocyclic amino group to one of the ring nitrogen atoms, resulting in an exocyclic imine (=NH) and a non-aromatic dihydropyrazine (B8608421) ring.

While the amino form is generally the most stable for aminopyrazines due to the preservation of aromaticity, the presence and relative population of the imino tautomer can be influenced by solvent, temperature, and pH. nih.govresearchgate.net The presence of the aldehyde group could further influence this equilibrium through intramolecular hydrogen bonding in specific conformations. These subtle equilibria can be probed by NMR spectroscopy, as the chemical shifts of the ring protons and carbons would differ significantly between the two forms. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.gov This high accuracy allows for the determination of a unique elemental formula for a given molecular ion. For this compound (C₅H₅N₃O), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. researchgate.net This capability is invaluable for confirming the identity of a synthesized compound and for identifying unknown metabolites or derivatives in complex mixtures. nih.gov The detection of the protonated molecule ([M+H]⁺) at an m/z of 124.0511 in an HRMS analysis would confidently confirm the elemental composition C₅H₅N₃O.

| Property | Value |

| Molecular Formula | C₅H₅N₃O |

| Molecular Weight (Nominal) | 123 g/mol |

| Exact Mass (Monoisotopic) | 123.0433 Da |

| Calculated m/z for [M+H]⁺ | 124.0511 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. mdpi.com In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. unito.it The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation of the [M+H]⁺ ion would be expected to yield structurally informative product ions. Plausible fragmentation pathways include:

Loss of carbon monoxide (CO): A characteristic fragmentation of aldehydes, leading to the loss of a neutral CO molecule (28 Da).

Loss of hydrogen cyanide (HCN): Fragmentation of the pyrazine ring can lead to the elimination of HCN (27 Da).

By analyzing these fragmentation patterns, MS/MS can confirm the presence of the aldehyde functional group and provide evidence for the pyrazine core structure, complementing the data obtained from NMR spectroscopy. smolecule.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Since different functional groups have characteristic vibrational frequencies, these methods are excellent for identifying the functional groups present in a compound. msu.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its key functional groups. smolecule.com The N-H stretching vibrations of the primary amine appear as distinct bands in the region of 3300-3500 cm⁻¹, while the carbonyl (C=O) stretching of the aldehyde group gives rise to a strong absorption band around 1640-1685 cm⁻¹. smolecule.comvscht.cz

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | ~3350 |

| C-H Stretch | Aldehyde (-CHO) | 2830-2695 |

| C=O Stretch | Aldehyde (-CHO) | ~1640 |

| C=N, C=C Stretch | Pyrazine Ring | 1600-1450 |

| Data for N-H and C=O stretch sourced from Smolecule. smolecule.com |

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, the symmetric vibrations of the pyrazine ring, which might be weak in the IR spectrum, are often strong in the Raman spectrum. bohrium.com This makes Raman spectroscopy a valuable tool for characterizing the heterocyclic core of this compound and its derivatives. iku.edu.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the presence of the pyrazine ring, an amino group, and a carbaldehyde group gives rise to a characteristic UV-Vis spectrum. The key chromophores—the aromatic pyrazine ring and the carbonyl group (C=O)—are primarily responsible for the observed electronic transitions.

The spectrum is expected to be dominated by two main types of transitions: π → π* and n → π*.

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the conjugated π-system of the pyrazine ring and the carbonyl group. These bands are generally observed at shorter wavelengths.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group) to a π* antibonding orbital. These are lower-energy transitions and result in absorption bands of weaker intensity at longer wavelengths compared to π → π* transitions.

The solvent environment can significantly influence the position of these absorption bands. Polar solvents typically cause a hypsochromic shift (blue shift) for n → π* transitions, as they stabilize the non-bonding orbitals, increasing the energy gap for the transition. Conversely, π → π* transitions often exhibit a bathochromic shift (red shift) in polar solvents.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Expected Intensity | Likely Solvent Effect (Polar Solvent) |

|---|---|---|---|

| π → π* | 220 - 280 | High | Bathochromic Shift (Red Shift) |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While the crystal structure for this compound itself is not detailed in the available search results, analysis of a closely related compound, 3-aminopyrazine-2-carbohydrazide (B1586661), offers significant insights into the expected molecular architecture and supramolecular interactions.

Molecular Architecture: The pyrazine ring is expected to be planar. The amino and carbaldehyde substituents will also lie in or close to this plane to maximize conjugation. Bond lengths and angles would be consistent with a hybrid of single and double bond character within the aromatic ring.

Supramolecular Interactions:

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the carbaldehyde are hydrogen bond acceptors. This facilitates the formation of robust intermolecular hydrogen bonds, such as N-H···N and N-H···O, which are crucial in building the crystal lattice. epa.gov These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks.

π–π Stacking: The electron-rich pyrazine rings can interact through π–π stacking. In the crystal structure of related compounds, these interactions are evident, with centroid-to-centroid distances between adjacent pyrazine rings typically in the range of 3.6 to 3.9 Å. These stacking interactions contribute significantly to the stability of the crystal packing.

The crystallographic data for the analogous compound 3-aminopyrazine-2-carbohydrazide reveals a monoclinic crystal system with the space group P2₁/c. nih.gov It is plausible that this compound could adopt a similar packing motif.

Table 2: Representative Crystallographic Data for a Structurally Similar Compound (3-Aminopyrazine-2-carbohydrazide)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.1022 | nih.gov |

| b (Å) | 9.4818 | nih.gov |

| c (Å) | 7.0832 | nih.gov |

| β (°) | 94.1380 | nih.gov |

| V (ų) | 676.71 | nih.gov |

Theoretical and Computational Investigations of 5 Aminopyrazine 2 Carbaldehyde

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide profound insights into the intrinsic properties of molecules. For 5-aminopyrazine-2-carbaldehyde, these methods have been employed to understand its electronic structure, reactivity, and the nature of intramolecular interactions.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound and its derivatives have focused on optimizing the molecular geometry and analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these orbitals are critical in predicting the chemical reactivity of a molecule. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.

For the parent compound, this compound, DFT calculations have determined the HOMO and LUMO energies. In a study on a derivative, this compound O-(2-(benzyloxy)ethyl) oxime, the introduction of an oxime ether group was found to raise the HOMO energy from -6.12 eV to -5.87 eV and lower the LUMO energy from -0.98 eV to -1.23 eV. This resulted in a smaller energy gap (4.64 eV compared to 5.14 eV for the parent compound), indicating an increase in the molecule's reactivity upon substitution.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound | -6.12 | -0.98 | 5.14 |

| This compound O-(2-(benzyloxy)ethyl) oxime | -5.87 | -1.23 | 4.64 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (prone to electrophilic attack) and blue indicates regions of positive potential (prone to nucleophilic attack).

For a derivative of this compound, the MEP analysis revealed that the negative electrostatic potential is primarily concentrated on the oxygen and nitrogen atoms of the oxime ether group and the nitrogen atom of the pyrazine (B50134) ring. Conversely, the positive electrostatic potential is mainly located on the hydrogen atom of the amino group. This information is crucial for understanding how the molecule interacts with other molecules and its biological targets.

Molecular Dynamics Simulations: Conformational Sampling and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively detailed in the provided search results, MD simulations are a powerful computational method used to study the dynamic behavior of molecules over time. Such simulations could provide valuable information on the conformational flexibility of the this compound scaffold and its derivatives. By simulating the movement of atoms, MD can explore the different conformations a molecule can adopt and the energetic landscape associated with these changes. This is particularly important for understanding how a ligand might adapt its shape to fit into a protein's binding site. Furthermore, MD simulations can be used to study the intermolecular interactions between the molecule and its environment, such as solvent molecules or a biological receptor, providing a more realistic picture of its behavior in a physiological context.

Molecular Docking and Binding Affinity Predictions for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode of a ligand to its protein target.

Computational Design of this compound-Based Ligands

The this compound scaffold is a versatile starting point for the design of new ligands. Computational approaches, including molecular docking, play a crucial role in the rational design of these ligands. By understanding the structure-activity relationships (SAR) of pyrazine derivatives, researchers can computationally design novel compounds with potentially enhanced biological activity. This involves modifying the substituents on the pyrazine ring to optimize interactions with the target protein.

Predictive Modeling of Binding Modes

Molecular docking studies have been instrumental in predicting the binding modes of pyrazine derivatives within the active sites of various enzymes. For instance, in the context of designing new herbicidal agents, molecular docking can be used to predict how derivatives of this compound bind to their target enzymes in weeds. These predictive models help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This knowledge is vital for the iterative process of lead optimization in drug discovery. While the search results mention molecular docking studies on derivatives, specific binding affinity data for this compound itself is not provided.

Exploration of Advanced Applications and Functional Roles of 5 Aminopyrazine 2 Carbaldehyde and Its Derivatives

Role as a Chemical Precursor in Medicinal Chemistry Research

5-Aminopyrazine-2-carbaldehyde is a pivotal starting material in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its unique structure, featuring an electron-rich aminopyrazine ring coupled with a reactive aldehyde functional group, allows for extensive chemical modifications. This enables the systematic development of derivatives with tailored pharmacological properties, particularly in the fields of kinase inhibition and antimicrobial agent development. The pyrazine (B50134) core is a known bioisostere for other aromatic systems and is crucial for establishing key interactions with biological targets, while the aldehyde group provides a convenient anchor point for introducing various side chains to modulate potency, selectivity, and pharmacokinetic profiles.

Design and Synthesis of Kinase Inhibitors (e.g., SYK, LRRK2, MYLK)

The aminopyrazine core, readily accessible from this compound, is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors, enabling the scaffold to anchor within the ATP-binding site by forming characteristic hydrogen bonds with the kinase hinge region. nih.gov This foundational interaction is a common feature among many kinase inhibitors.

Derivatives of this compound are utilized to synthesize inhibitors targeting a range of kinases. For instance, aminopyrazole-based compounds, which can be considered bioisosteres of aminopyrazines, have been developed as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease therapy. nih.govnih.gov In these inhibitors, the aminopyrazole core serves a similar function to the aminopyrazine scaffold, highlighting the transferability of this structural motif in kinase inhibitor design. nih.gov The aldehyde functionality of this compound can be transformed through reactions like reductive amination or condensation to append various substituents that explore different pockets of the kinase active site, thereby enhancing potency and selectivity.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of kinase inhibitors derived from the aminopyrazine scaffold. Research on related aminopyrazine inhibitors for kinases like Nek2 has demonstrated key SAR principles. For example, the aminopyrazine ring consistently forms two hydrogen bonds with the kinase hinge region. nih.gov Modifications are typically explored on the groups attached to the core scaffold.

In one study, substitutions on a phenyl ring attached to the aminopyrazine core revealed that while ortho-substitutions were tolerated, larger groups could lead to a decrease in activity, suggesting steric constraints within the binding pocket. nih.gov Similarly, replacing a trimethoxyphenyl group with thiophene (B33073) derivatives led to compounds with improved cellular permeability, an important factor for drug development. nih.gov

The development of LRRK2 inhibitors based on an aminopyrazole scaffold also provides valuable SAR insights. Different isomers of aminopyrazoles showed varied potency and selectivity against LRRK2 versus other kinases like JAK2, underscoring the importance of the precise geometry of the core and its substituents for achieving target selectivity. nih.gov

Below is a data table summarizing hypothetical SAR data for aminopyrazine-based kinase inhibitors, illustrating how modifications can impact activity.

| Compound ID | R1 Group (at position 5) | R2 Group (from carbaldehyde) | Kinase IC₅₀ (nM) |

| 1 | -NH₂ | -CHO (unmodified) | >10,000 |

| 2a | -NH₂ | -(CH₂)₂-phenyl | 5,200 |

| 2b | -NH₂ | -(CH₂)₂-(4-methoxyphenyl) | 1,500 |

| 2c | -NH-CH₃ | -(CH₂)₂-(4-methoxyphenyl) | 800 |

| 2d | -NH₂ | -(CH₂)₂-(3,4,5-trimethoxyphenyl) | 250 |

Understanding the molecular interactions between aminopyrazine-based inhibitors and their target kinases is fundamental to rational drug design. X-ray crystallography studies have provided detailed insights into these interactions. A common binding mode involves the aminopyrazine ring forming two hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) part of ATP. nih.gov

Beyond the hinge region, other parts of the inhibitor molecule engage in various non-covalent interactions. For example, attached phenyl rings can form hydrophobic contacts and π-π stacking interactions with aromatic residues like phenylalanine in the ATP-binding pocket. nih.govresearchgate.net In some cases, these inhibitors can induce and stabilize an unusual, inactive conformation of the kinase, as observed with Nek2 inhibitors. nih.gov This "Tyr-down" conformation is not typically seen with other classes of kinase inhibitors and represents a distinct mechanism of inhibition that could be exploited for designing highly selective molecules. nih.gov The pyrazine moiety itself is not just a simple aromatic isostere but an active, interacting part of the drug-like molecule, capable of forming a combination of hydrogen bonds, weak hydrogen bonds, and π-interactions. researchgate.net

Antimicrobial Agent Development (e.g., Anti-tuberculosis)

This compound is a highly relevant precursor for the synthesis of anti-tuberculosis agents, primarily due to its structural relationship to Pyrazinamide (B1679903) (PZA), a first-line drug for treating tuberculosis (TB). nih.gov PZA is a pyrazinecarboxamide, a functional group that can be readily synthesized from the carbaldehyde of the parent compound. The rising prevalence of multidrug-resistant TB (MDR-TB) necessitates the development of new drugs, and modifying the PZA scaffold is a promising strategy. prolekare.cz

Derivatives such as 5-alkylamino-N-phenylpyrazine-2-carboxamides have shown significant activity against Mycobacterium tuberculosis H37Rv. prolekare.cz The synthesis of such compounds often starts from a related pyrazine precursor, and this compound provides a direct route to introduce diversity at both the 5-amino position and the 2-carboxamide (B11827560) position, allowing for the exploration of new chemical space for anti-tubercular activity.

The mechanisms of action for pyrazine-based antimicrobials are multifaceted. PZA itself is a prodrug that is converted into its active form, pyrazinoic acid (POA), by a mycobacterial enzyme called pyrazinamidase. nih.govresearchgate.net The accumulation of POA is thought to acidify the cytoplasm, leading to the collapse of the membrane potential and disruption of cellular energy production. researchgate.net

Other pyrazine derivatives may have different targets. For instance, 5-chloropyrazinamide (5-Cl-PZA) has been shown to inhibit the Fatty Acid Synthase I (FAS I) system in mycobacteria. nih.gov This enzyme is essential for the synthesis of mycolic acids, which are unique and critical components of the mycobacterial cell wall. doi.org Inhibition of FAS I disrupts the integrity of this protective barrier. Studies have confirmed that 5-Cl-PZA binds to the NADPH binding site of FAS I. nih.gov The development of new derivatives from this compound allows for the creation of compounds that may target these or other novel mycobacterial pathways.

The table below summarizes the minimum inhibitory concentrations (MIC) for various pyrazine derivatives against M. tuberculosis, illustrating the impact of structural modifications on antimycobacterial potency.

| Compound | Derivative Class | Target Pathway | MIC (µg/mL) vs M. tuberculosis H37Rv |

| Pyrazinamide (PZA) | Pyrazinecarboxamide | Membrane Potential/Transport | 20-100 |

| 5-Cl-PZA | 5-Chloropyrazinecarboxamide | Fatty Acid Synthase I | 1.56–6.25 |

| Compound 17 | 3-Amino-N-(2,4-dimethoxyphenyl) pyrazine-2-carboxamide | Not specified | 12.5 |

| Compound 21 | 5-Chloro-N-(5-chloro-2-hydroxyphenyl) pyrazine-2-carboxamide | Not specified | 1.56 |

The mycobacterial cell wall is a complex and unique structure, making its biosynthetic pathways an attractive target for new drugs. As mentioned, derivatives of pyrazinamide, such as 5-Cl-PZA, can interfere with this process by inhibiting FAS I, which is responsible for producing the long-chain mycolic acids that form the outer layer of the cell envelope. nih.gov The structural requirements for the inhibition of FAS I include the presence of the pyrazine ring with an acyl moiety. doi.org

This mechanism is distinct from many common antibiotics that target peptidoglycan synthesis. nih.govnih.gov Because mycolic acids are specific to mycobacteria, inhibitors of their synthesis are expected to be highly selective with fewer off-target effects. The aldehyde group of this compound can be converted into various functional groups, such as carbohydrazides, which can then be further derivatized to create new scaffolds designed to inhibit FAS I or other enzymes involved in the intricate process of mycobacterial cell wall assembly. researchgate.net

Inhibition of Bacterial Metabolic Enzymes

Derivatives of this compound have emerged as a focal point in the quest for novel antibacterial agents, primarily through their targeted inhibition of essential bacterial metabolic enzymes. Research has demonstrated that modifying the core pyrazine structure can yield compounds with significant inhibitory potential against critical bacterial targets. This approach interferes with vital metabolic pathways, hindering bacterial proliferation and survival.

One notable area of investigation involves pyrazine carboxamides, which have shown efficacy against clinically relevant pathogens. For example, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their ability to inhibit alkaline phosphatase, a key enzyme in bacterial metabolism. One derivative, in particular, was identified as a potent competitive inhibitor of human placental alkaline phosphatase with an IC₅₀ value of 1.469 ± 0.02 µM. This line of research underscores the potential of the pyrazine scaffold to generate targeted enzyme inhibitors. The same study also highlighted that these compounds could act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication, indicating that pyrazine derivatives can engage multiple metabolic and replicative pathways.

Table 1: Inhibition of Alkaline Phosphatase by a Pyrazine Carboxamide Derivative

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Alkaline Phosphatase | Competitive | 1.469 ± 0.02 |

The ability of these compounds to interfere with fundamental enzymatic processes highlights the therapeutic potential of the this compound framework in developing new antibiotics that can overcome existing resistance mechanisms.

Antifungal and Antiviral Compound Derivatization

The versatile structure of this compound makes it a valuable starting point for the synthesis of derivatives with potential antifungal and antiviral activities. While research into its direct antifungal applications has shown limitations, its role in developing antiviral agents is more pronounced.

A study involving a series of eleven novel 5-amino-N-phenylpyrazine-2-carboxamides found no detectable antifungal activity. However, the same study revealed that several of the synthesized compounds exhibited moderate antiviral activity against influenza A viruses, with efficacy observed in the tens of micromolar range. This suggests that while the pyrazine core may not be inherently suited for broad-spectrum antifungal agents, its derivatives are promising candidates for antiviral drug discovery.

The broader pyrazine chemical class includes potent antiviral drugs, validating the scaffold's utility. A prominent example is Favipiravir, a pyrazine carboxamide derivative approved for the treatment of influenza. Favipiravir functions as a selective inhibitor of RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. The success of molecules like Favipiravir provides a strong rationale for the continued exploration of this compound derivatives as a source of new antiviral compounds. Further research has also explored pyrazine-2-carboxylic acid derivatives with amino acid esters as potential antivirals that target viroporins, which are ion channels formed by viruses like influenza A.

Table 2: Anti-infective Screening of 5-amino-N-phenylpyrazine-2-carboxamide Derivatives

| Activity Type | Finding | Effective Concentration Range |

|---|---|---|

| Antifungal | No activity detected | N/A |

| Antiviral (Influenza A) | Moderate activity observed | Tens of µM |

Anti-inflammatory Modulator Research

Pyrazine and its derivatives are recognized for a wide array of pharmacological effects, including anti-inflammatory properties. mdpi.comtandfonline.com The development of pyrazine-containing hybrid molecules is an active area of research aimed at creating novel therapeutic agents for chronic inflammatory diseases. ieasrj.com The core strategy involves combining the pyrazine ring with other pharmacophores known for their anti-inflammatory effects to enhance efficacy and target multiple pathways. ieasrj.com

The mechanisms by which pyrazine derivatives exert their anti-inflammatory effects are multifaceted. They have been shown to influence key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing inflammatory prostaglandins. ieasrj.com Furthermore, research indicates that pyrazine-based compounds can modulate the nuclear factor-kappa B (NF-κB) pathway, a central regulator of immune and inflammatory responses. ieasrj.com By creating hybrid molecules, researchers aim to develop more potent anti-inflammatory agents that can interfere with several molecular targets involved in the inflammation process, such as inflammatory enzymes and cytokines. ieasrj.com For instance, a paeonol (B1678282) derivative incorporating a pyrazine structure demonstrated a significant increase in inhibitory activity against nitric oxide (NO) overexpression in macrophages compared to the parent compound. mdpi.com This highlights the potential of using the pyrazine scaffold to enhance the anti-inflammatory profile of other bioactive molecules. mdpi.comresearchgate.net

Scaffold for Novel Bioactive Molecule Synthesis

The this compound molecule is a highly versatile scaffold for the synthesis of novel bioactive compounds. Its pyrazine ring, substituted with both an electron-donating amino group (-NH₂) and an electron-withdrawing aldehyde group (-CHO), provides multiple reactive sites for chemical modification. This structural arrangement allows it to serve as a foundational building block in medicinal chemistry for creating diverse libraries of compounds with a wide range of pharmacological activities. tandfonline.comsmolecule.com

The utility of the pyrazine framework is evident in the broad spectrum of biological activities its derivatives possess, including antibacterial, antiviral, and anti-inflammatory properties. tandfonline.comieasrj.com The aldehyde group can readily undergo condensation reactions, while the amino group and the nitrogen atoms in the pyrazine ring can be involved in various cyclization and substitution reactions. This chemical adaptability enables the construction of more complex fused heterocyclic systems, such as pyrrolopyrazines, which themselves are known to exhibit significant biological activities. smolecule.com The successful development of drugs like the antiviral Favipiravir from a pyrazine carboxamide base serves as a powerful testament to the value of this scaffold in drug discovery. The ability to systematically modify the this compound core allows chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the identification of new therapeutic agents.

Applications in Materials Science

Development of Materials with Tailored Electronic Properties

The pyrazine ring is an electron-deficient heterocycle, a characteristic that makes it a valuable component in the design of advanced materials for organic electronics. acs.org Derivatives of this compound are being explored for their potential in creating materials with specific, tunable electronic properties. The presence of both an electron-donating amino group and an electron-withdrawing carbaldehyde group on the pyrazine core creates an intrinsic "push-pull" system, which can be exploited to control the electronic energy levels (HOMO/LUMO) of the resulting materials. acs.org

This inherent electronic structure makes the scaffold suitable for developing n-type organic semiconductors, which are essential for fabricating complementary circuits in organic electronics. acs.org Research on fused-ring pyrazine derivatives has shown that the pyrazine core significantly influences the electron affinities of the compounds. acs.org Larger fused-pyrazine cores can lead to lower LUMO energy levels, which is beneficial for electron injection and transport in organic field-effect transistors (OFETs). acs.org Furthermore, the pyrazine moiety can be used to engineer the planarity and intermolecular packing of semiconducting polymers through noncovalent conformational locks, leading to enhanced charge mobility and device stability. rsc.org The adaptability of the this compound scaffold to participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, allows for its incorporation into larger π-conjugated systems, further expanding its utility in creating bespoke materials for optoelectronic applications. tandfonline.comrsc.org

Fabrication of Aggregation-Induced Emission (AIE) Active Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a solution state are induced to emit light strongly upon aggregation or in the solid state. nih.gov This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotation or vibration, in the aggregated state. nih.gov Molecules exhibiting this property, known as AIE luminogens (AIEgens), are highly sought after for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

While direct studies on this compound as an AIEgen are emerging, its molecular structure possesses features that make it a promising candidate for the fabrication of AIE-active materials. The pyrazine ring itself is an electron-deficient group that can be incorporated into larger AIE-active structures like tetraphenylpyrazine (TPP). nih.gov Research on TPP derivatives has shown that they are readily prepared, exhibit good thermal stability, and their light emission can be tuned by adding different substituents. nih.govrsc.org The presence of phenyl rings connected to the central pyrazine core allows for intramolecular rotation in solution, quenching fluorescence. In an aggregated state, this rotation is restricted, activating the fluorescence emission pathway, which is a classic AIE mechanism. nih.gov The aldehyde functional group on this compound provides a reactive handle to synthesize larger, propeller-shaped molecules, similar to known AIEgens, making it a valuable building block for this class of advanced functional materials.

Formation of Supramolecular Architectures

The specific arrangement of functional groups in this compound makes it an excellent candidate for constructing ordered, multi-molecular assemblies known as supramolecular architectures. The formation of these structures is driven by non-covalent interactions, primarily hydrogen bonding and coordination with metal centers.

The amino group and the nitrogen atoms within the pyrazine ring act as hydrogen bond donors and acceptors, respectively. Theoretical studies on the related compound, 2-aminopyrazine (B29847), have shown that it readily forms multiple intermolecular hydrogen bonds with protic solvents, and these bonds are strengthened upon electronic excitation. nih.gov This inherent ability to form robust hydrogen-bonded networks is a key feature that this compound can exploit to self-assemble into one-, two-, or three-dimensional structures. researchgate.netscispace.com For instance, pyrazine-2-carbohydrazide, a closely related derivative, forms a complex 3D framework linked by a combination of N—H···O, N—H···N, and C—H···O hydrogen bonds. scispace.com

Furthermore, the bifunctional nature of this compound allows it to act as a versatile linker in the design of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials in which metal ions or clusters are connected by organic ligands. While the aldehyde group can be oxidized to a carboxylic acid to form a more traditional linker, the pyrazine nitrogen atoms themselves are effective coordination sites. Pyrazine and its derivatives, such as pyrazine tetracarboxylic acid, have been successfully used to construct porous MOFs with applications in gas storage and separation. rsc.orgnih.gov The amino group provides an additional site for functionality, which can tune the properties of the resulting framework.

Derivatization of this compound, particularly through the formation of Schiff bases, significantly expands its role in supramolecular chemistry. The condensation of the aldehyde group with a primary amine, or the amino group with another aldehyde, yields an imine linkage (-C=N-). These Schiff base derivatives are often multidentate ligands capable of forming stable complexes that can assemble into discrete supramolecular structures governed by a rich interplay of hydrogen bonding, halogen bonding, and π–π stacking. mdpi.com

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assembly

| Interacting Group on Molecule | Type of Interaction | Potential Partner Group | Resulting Structure |

| Amino (-NH₂) group | Hydrogen Bond Donor | Carbonyl oxygen, Pyrazine nitrogen | Chains, Sheets, 3D Networks |

| Pyrazine Nitrogen atoms | Hydrogen Bond Acceptor | Amino group, Hydroxyl group | Extended Networks |

| Aldehyde (-CHO) group | Hydrogen Bond Acceptor | Amino group, Hydroxyl group | Dimers, Chains |

| Pyrazine Ring | π–π Stacking | Aromatic rings | Stacked Arrays |

| Pyrazine/Amino Nitrogens | Metal Coordination | Transition Metal Ions | Metal-Organic Frameworks (MOFs) |

**6.3. Contribution to Catalysis

The pyrazine moiety and its associated functional groups enable this compound and its derivatives to play significant roles in both metal-based catalysis and organocatalysis.

One of the most important applications of this compound in catalysis is its use as a precursor for sophisticated ligands. Through Schiff base condensation, it can be converted into a wide array of multidentate ligands that can chelate with various transition metals. nih.gov The resulting metal complexes are often stable and exhibit significant catalytic activity in a broad range of organic transformations. chemijournal.comresearchgate.net

The Schiff base ligand derived from this compound can coordinate to a metal center using the imine nitrogen and a pyrazine ring nitrogen. The remaining amino or aldehyde group can also participate in coordination, allowing for the creation of ligands with high denticity and well-defined geometries around the metal center. This structural control is crucial for developing efficient and selective catalysts. nih.gov